molecular formula C13H18FN3O4S B2470297 2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine CAS No. 2418695-61-9

2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine

Cat. No. B2470297
CAS RN: 2418695-61-9
M. Wt: 331.36
InChI Key: ZCKGXMNFZUMQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine, also known as EFMC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EFMC is a piperazine-based compound that has been synthesized by several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Mechanism of Action

2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine exerts its therapeutic effects by binding to specific targets in the body, such as enzymes and receptors. 2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and angiogenesis. 2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine also binds to specific receptors in the brain, leading to the activation of signaling pathways that are involved in the regulation of cognitive function and memory.
Biochemical and Physiological Effects:
2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. 2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine has several advantages for use in lab experiments, including its high purity and specificity for certain targets in the body. However, 2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine also has limitations, such as its limited solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for scientific research on 2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs for cancer treatment, and the optimization of its pharmacokinetic properties for use in clinical trials. Additionally, 2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine has potential applications in the treatment of other diseases, such as inflammation and metabolic disorders, which warrant further investigation.

Synthesis Methods

2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine can be synthesized by several methods, including the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with 2-ethyl-4-methylpiperazine in the presence of a coupling agent. Another method involves the reaction of 2-ethyl-4-methylpiperazine with 5-fluorosulfonyloxypyridine-3-carbonyl chloride in the presence of a base. The synthesis of 2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine has been optimized to achieve high yields and purity.

Scientific Research Applications

2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. 2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O4S/c1-3-11-9-16(2)4-5-17(11)13(18)10-6-12(8-15-7-10)21-22(14,19)20/h6-8,11H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKGXMNFZUMQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.